molecular formula C23H17F3N2O3S B11322166 7-methoxy-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}-1-benzoxepine-4-carboxamide

7-methoxy-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}-1-benzoxepine-4-carboxamide

Cat. No.: B11322166
M. Wt: 458.5 g/mol
InChI Key: WOWFWXIBUJVPGL-UHFFFAOYSA-N
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Description

7-METHOXY-N-(5-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,3-THIAZOL-2-YL)-1-BENZOXEPINE-4-CARBOXAMIDE is a complex organic compound that features a benzoxepine core, a thiazole ring, and a trifluoromethyl phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-METHOXY-N-(5-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,3-THIAZOL-2-YL)-1-BENZOXEPINE-4-CARBOXAMIDE typically involves multi-step organic synthesis. The general synthetic route may include:

    Formation of the Benzoxepine Core: This can be achieved through cyclization reactions involving appropriate starting materials such as substituted phenols and epoxides.

    Introduction of the Thiazole Ring: The thiazole ring can be synthesized via condensation reactions involving thioamides and α-haloketones.

    Attachment of the Trifluoromethyl Phenyl Group: This step may involve the use of trifluoromethylation reagents and palladium-catalyzed cross-coupling reactions.

    Final Coupling and Functionalization: The final step involves coupling the synthesized intermediates and functionalizing the molecule to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the thiazole ring.

    Reduction: Reduction reactions may target the carbonyl group in the carboxamide moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzoxepine and thiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nucleophiles, and bases are used under controlled conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the methoxy group or thiazole ring.

    Reduction: Reduced forms of the carboxamide group.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound is not fully understood but may involve interactions with specific molecular targets such as enzymes or receptors. The trifluoromethyl group and thiazole ring are known to enhance binding affinity and selectivity towards certain biological targets, potentially modulating various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    7-METHOXY-1-BENZOXEPINE-4-CARBOXAMIDE: Lacks the thiazole and trifluoromethyl phenyl groups.

    N-(5-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,3-THIAZOL-2-YL)-1-BENZOXEPINE-4-CARBOXAMIDE: Lacks the methoxy group.

Uniqueness

The presence of the trifluoromethyl group and thiazole ring in 7-METHOXY-N-(5-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,3-THIAZOL-2-YL)-1-BENZOXEPINE-4-CARBOXAMIDE imparts unique chemical and biological properties, making it distinct from similar compounds. These features may enhance its potential as a therapeutic agent and its utility in various scientific applications.

Properties

Molecular Formula

C23H17F3N2O3S

Molecular Weight

458.5 g/mol

IUPAC Name

7-methoxy-N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]-1-benzoxepine-4-carboxamide

InChI

InChI=1S/C23H17F3N2O3S/c1-30-18-5-6-20-16(12-18)11-15(7-8-31-20)21(29)28-22-27-13-19(32-22)10-14-3-2-4-17(9-14)23(24,25)26/h2-9,11-13H,10H2,1H3,(H,27,28,29)

InChI Key

WOWFWXIBUJVPGL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)OC=CC(=C2)C(=O)NC3=NC=C(S3)CC4=CC(=CC=C4)C(F)(F)F

Origin of Product

United States

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